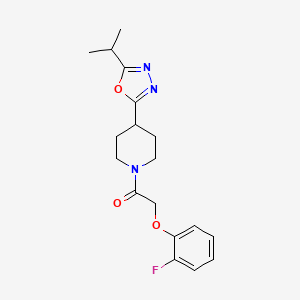

2-(2-Fluorophenoxy)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Descripción

This compound features a 2-fluorophenoxy group linked to an ethanone moiety, which is further connected to a piperidine ring substituted with a 5-isopropyl-1,3,4-oxadiazole group. The fluorine atom enhances lipophilicity and metabolic stability, while the oxadiazole and piperidine moieties are common in bioactive molecules due to their hydrogen-bonding and structural rigidity properties .

Propiedades

IUPAC Name |

2-(2-fluorophenoxy)-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O3/c1-12(2)17-20-21-18(25-17)13-7-9-22(10-8-13)16(23)11-24-15-6-4-3-5-14(15)19/h3-6,12-13H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDXRGGGVPJQCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(2-Fluorophenoxy)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(2-Fluorophenoxy)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is . The structure features a fluorophenoxy group and a piperidine ring substituted with an oxadiazole moiety, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 320.39 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| LogP | 3.5 |

Anticancer Properties

Research indicates that compounds similar to 2-(2-Fluorophenoxy)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone exhibit promising anticancer activity. For instance, studies have demonstrated that derivatives with oxadiazole rings can inhibit tumor growth in various cancer models. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways.

Case Study: In Vitro Antitumor Activity

In a recent study, a derivative of the compound was tested against several cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results showed:

- IC50 Values :

- MDA-MB-231: 15 µM

- A549: 20 µM

These values suggest significant potency against these cancer types.

The biological activity of this compound appears to be mediated through multiple pathways:

- Inhibition of Cell Proliferation : The compound disrupts key signaling pathways involved in cell cycle regulation.

- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.

- Anti-inflammatory Effects : Some studies suggest that the compound may reduce inflammatory cytokine production, contributing to its therapeutic effects.

Neuroprotective Effects

Emerging research has also indicated potential neuroprotective properties. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis. This could be particularly beneficial in neurodegenerative diseases.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Induces apoptosis; inhibits growth |

| Neuroprotective | Protects against oxidative stress |

| Anti-inflammatory | Reduces cytokine production |

Comparación Con Compuestos Similares

Substituent Variations on the Aromatic and Oxadiazole Groups

- 2-(2-Chlorophenyl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone () Structural Difference: Replaces the 2-fluorophenoxy group with a 2-chlorophenyl and substitutes the oxadiazole with a 4-fluorophenyl. Impact: Chlorine’s electronegativity may alter electronic properties, while the 4-fluorophenyl on oxadiazole could enhance π-π stacking in target binding .

- 1-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-(3-methylphenyl)ethanone () Structural Difference: Uses a 3-methylphenyl group instead of fluorophenoxy and a 1,2,4-oxadiazole with a 4-fluorophenyl. The oxadiazole substitution pattern may influence kinase inhibition .

Variations in the Piperidine-Linked Moieties

- 2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone () Structural Difference: Incorporates a furan-substituted oxadiazole and a sulfanyl linker. Impact: The furan ring may introduce polarity, while the sulfanyl group could modulate redox activity or metal chelation .

- 2-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone () Structural Difference: Features a benzodioxin-substituted oxadiazole.

Pharmacokinetic and Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.